molecular formula C15H12Cl2N2O2 B12043313 N'-(3-Chlorobenzylidene)-2-(2-chlorophenoxy)acetohydrazide CAS No. 463974-19-8

N'-(3-Chlorobenzylidene)-2-(2-chlorophenoxy)acetohydrazide

Cat. No.: B12043313
CAS No.: 463974-19-8
M. Wt: 323.2 g/mol
InChI Key: MLPBFULWVGULQZ-GIJQJNRQSA-N
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Description

N’-(3-Chlorobenzylidene)-2-(2-chlorophenoxy)acetohydrazide is an organic compound that belongs to the class of hydrazides It is characterized by the presence of a chlorobenzylidene group and a chlorophenoxy group attached to an acetohydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(3-Chlorobenzylidene)-2-(2-chlorophenoxy)acetohydrazide typically involves the condensation reaction between 3-chlorobenzaldehyde and 2-(2-chlorophenoxy)acetohydrazide. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The general reaction scheme is as follows:

3-chlorobenzaldehyde+2-(2-chlorophenoxy)acetohydrazideN’-(3-Chlorobenzylidene)-2-(2-chlorophenoxy)acetohydrazide\text{3-chlorobenzaldehyde} + \text{2-(2-chlorophenoxy)acetohydrazide} \rightarrow \text{N'-(3-Chlorobenzylidene)-2-(2-chlorophenoxy)acetohydrazide} 3-chlorobenzaldehyde+2-(2-chlorophenoxy)acetohydrazide→N’-(3-Chlorobenzylidene)-2-(2-chlorophenoxy)acetohydrazide

Industrial Production Methods

Industrial production of N’-(3-Chlorobenzylidene)-2-(2-chlorophenoxy)acetohydrazide may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

N’-(3-Chlorobenzylidene)-2-(2-chlorophenoxy)acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.

    Substitution: The chlorobenzylidene and chlorophenoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products

    Oxidation: Formation of corresponding oxides or carboxylic acids.

    Reduction: Formation of hydrazine derivatives.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N’-(3-Chlorobenzylidene)-2-(2-chlorophenoxy)acetohydrazide has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N’-(3-Chlorobenzylidene)-2-(2-chlorophenoxy)acetohydrazide involves its interaction with specific molecular targets. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N’-(3-Chlorobenzylidene)-2-(2-chlorophenoxy)acetohydrazide: Unique due to the presence of both chlorobenzylidene and chlorophenoxy groups.

    N’-(3-Chlorobenzylidene)acetohydrazide: Lacks the chlorophenoxy group.

    2-(2-Chlorophenoxy)acetohydrazide: Lacks the chlorobenzylidene group.

Uniqueness

N’-(3-Chlorobenzylidene)-2-(2-chlorophenoxy)acetohydrazide is unique due to the combination of both chlorobenzylidene and chlorophenoxy groups, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

CAS No.

463974-19-8

Molecular Formula

C15H12Cl2N2O2

Molecular Weight

323.2 g/mol

IUPAC Name

2-(2-chlorophenoxy)-N-[(E)-(3-chlorophenyl)methylideneamino]acetamide

InChI

InChI=1S/C15H12Cl2N2O2/c16-12-5-3-4-11(8-12)9-18-19-15(20)10-21-14-7-2-1-6-13(14)17/h1-9H,10H2,(H,19,20)/b18-9+

InChI Key

MLPBFULWVGULQZ-GIJQJNRQSA-N

Isomeric SMILES

C1=CC=C(C(=C1)OCC(=O)N/N=C/C2=CC(=CC=C2)Cl)Cl

Canonical SMILES

C1=CC=C(C(=C1)OCC(=O)NN=CC2=CC(=CC=C2)Cl)Cl

Origin of Product

United States

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